molecular formula C13H12N2O B2630398 N-(1-Cyano-2-phenylethyl)but-2-ynamide CAS No. 2411240-63-4

N-(1-Cyano-2-phenylethyl)but-2-ynamide

Cat. No.: B2630398
CAS No.: 2411240-63-4
M. Wt: 212.252
InChI Key: NCROFSMLCPKSRS-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-phenylethyl)but-2-ynamide is a synthetic compound of significant interest in medicinal chemistry and antiviral research, particularly in the development of inhibitors for cysteine proteases. Its structure incorporates a but-2-ynamide moiety, which functions as an electrophilic warhead capable of forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of viral proteases . This mechanism is central to the activity of covalent inhibitors targeting essential viral enzymes . The exploration of alkynamide warheads, such as the one present in this compound, is a key strategy in the search for potent and selective inhibitors of the SARS-CoV-2 main protease (M pro or 3CL pro ), a validated antiviral drug target . Research into compounds with similar structural features has shown promising inhibitory activity at the enzymatic level . The scaffold of this compound suggests it can be efficiently synthesized via multicomponent reactions like the Ugi reaction, which allows for rapid access to diverse analogues and facilitates extensive structure-activity relationship (SAR) studies . This makes this compound a valuable chemical tool for researchers seeking to understand the nuances of covalent inhibition and to develop next-generation therapeutics against coronaviruses and other pathogens that rely on similar viral proteases for replication. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1-cyano-2-phenylethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-6-13(16)15-12(10-14)9-11-7-4-3-5-8-11/h3-5,7-8,12H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCROFSMLCPKSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2-phenylethyl)but-2-ynamide typically involves the reaction of an appropriate amine with an alkyl cyanoacetate under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, often using a catalytic amount of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired ynamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2-phenylethyl)but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(1-Cyano-2-phenylethyl)but-2-ynamide involves its highly polarized triple bond, which facilitates unique chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the electron-withdrawing cyano group, which stabilizes reaction intermediates and transition states .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound ~260.3 2.8 <1 (aqueous)
Compound 8b 439.5 4.1 <0.5
Oxazepane Derivative 315.4 2.2 5–10

Research Implications and Gaps

  • Reactivity : The ynamide group in the target compound may exhibit unique cycloaddition or catalytic behavior compared to saturated carboxamides .
  • Therapeutic Potential: Structural analogs suggest possible antiviral or enzyme-inhibitory applications, but direct studies are needed .
  • Safety: Limited toxicological data for cyano-ynamides necessitate further profiling .

Biological Activity

N-(1-Cyano-2-phenylethyl)but-2-ynamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy in various assays.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of but-2-ynamide with 1-cyano-2-phenylethylamine. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound.

Antioxidant Activity

This compound has been evaluated for its antioxidant potential. In studies assessing DPPH radical scavenging activity, compounds structurally similar to this compound demonstrated significant antioxidant properties. For instance, a related compound showed an IC50 value of 56.26 ± 3.18 μM, indicating robust radical scavenging capabilities compared to standard antioxidants like N-acetylcysteine (IC50 = 105.9 ± 1.1 μM) .

Enzyme Inhibition Studies

The compound has also been tested for its inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition : Compounds similar to this compound have shown potent inhibition against α-glucosidase, with IC50 values significantly lower than standard acarbose (IC50 = 841 ± 1.73 μM). For example, a related derivative exhibited an IC50 of 13.2 ± 0.34 μM .
  • β-Glucuronidase Inhibition : The inhibition of β-glucuronidase is another area where these compounds have shown promise. A derivative achieved an IC50 of 0.003 ± 0.09 μM, indicating a high level of potency compared to the standard D-Saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 μM) .
  • Cholinesterase Inhibition : Studies have indicated that derivatives of this compound exhibit varying degrees of inhibition against butyrylcholinesterase and acetylcholinesterase, with some showing IC50 values comparable to known inhibitors like eserine .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its derivatives:

Table: Summary of Biological Activities

Activity Compound IC50 Value (μM) Reference
DPPH Radical ScavengingRelated Compound56.26 ± 3.18
α-Glucosidase InhibitionRelated Derivative13.2 ± 0.34
β-Glucuronidase InhibitionRelated Compound0.003 ± 0.09
Butyrylcholinesterase InhibitionN-Ethyl-N-(2-phenylethyl)02 ± 1.01
Acetylcholinesterase InhibitionVarious DerivativesVariable

Q & A

Basic: What are the recommended synthetic routes for N-(1-Cyano-2-phenylethyl)but-2-ynamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds like (Z)-N-allylic 2-alkynamides are synthesized via Pd(II)-catalyzed asymmetric reactions, with careful control of stereochemistry using chiral ligands . Optimization strategies include:

  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands to enhance enantioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve reaction yields by stabilizing intermediates.
  • Temperature Gradients : Lower temperatures (0–25°C) minimize side reactions during condensation steps .

Advanced: How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G level is used to:

  • Geometry Optimization : Determine the lowest-energy conformer, highlighting robust core ring conformations and flexible side chains.
  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., 3.2–4.1 eV) to assess chemical reactivity and charge transfer potential.
  • Infrared (IR) Assignments : Match computed vibrational frequencies (400–4000 cm⁻¹) to experimental spectra for functional group validation .

Basic: What analytical techniques are essential for characterizing the structural purity of this compound?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 2.5–3.0 ppm for alkyne protons; δ 120–130 ppm for cyano carbons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na]⁺ peaks at m/z 300.67) .
  • HPLC : Chiral columns resolve stereoisomers, with retention times (e.g., 9.89 min) used to assess enantiomeric excess .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:
To address discrepancies:

  • Dose-Response Curves : Compare EC₅₀ values across assays (e.g., antiviral IC₅₀ vs. neurotransmitter EC₅₀) to identify context-dependent effects.
  • Receptor Profiling : Use radioligand binding assays (e.g., for dopamine D₂ receptors) to quantify affinity (Kᵢ) and rule off-target effects.
  • Meta-Analysis : Aggregate data from structural analogs (e.g., anti-ZIKV quinazolines) to identify conserved pharmacophores .

Advanced: How does the stereochemistry of this compound influence its biological interactions?

Methodological Answer:
Stereochemical effects are assessed via:

  • Chiral Synthesis : Use of enantiopure starting materials (e.g., (S)-1-cyano-2-phenylethylamine) to produce stereoisomers.
  • Molecular Docking : Simulate interactions with target proteins (e.g., ZIKV NS5 polymerase) to identify enantiomer-specific binding modes.
  • Biological Assays : Compare IC₅₀ values of (R)- and (S)-enantiomers in cell-based models (e.g., 10 µM vs. 45 µM for antiviral activity) .

Advanced: What in vitro models assess the pharmacokinetic properties of this compound?

Methodological Answer:
Key models include:

  • Caco-2 Monolayers : Measure permeability (Papp) to predict intestinal absorption (e.g., Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability).
  • Microsomal Stability Tests : Incubate with liver microsomes to calculate half-life (t₁/₂) and metabolic clearance.
  • Plasma Protein Binding : Use ultrafiltration to quantify unbound fraction (e.g., <5% binding suggests favorable distribution) .

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